BenchChemオンラインストアへようこそ!

Lyciumin B

Renin-angiotensin system Hypertension research Cardiovascular pharmacology

Lyciumin B (CAS 125756-66-3) is a naturally occurring cyclic octapeptide first isolated from the root bark of Lycium chinense (Lycii Radicis Cortex). It belongs to the class of cyclic peptides and exhibits a unique structural feature: a covalent bridge between the indole N¹ of tryptophan at position 8 and the Cα of glycine at position 4, forming a characteristic macrocycle.

Molecular Formula C44H52N10O11
Molecular Weight 896.9 g/mol
CAS No. 125756-66-3
Cat. No. B3027245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyciumin B
CAS125756-66-3
Molecular FormulaC44H52N10O11
Molecular Weight896.9 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO
InChIInChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65)
InChIKeyBWRVBFMWWHWLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lyciumin B (CAS 125756-66-3): A Cyclic Octapeptide from Lycii Cortex with Dual Renin and ACE Inhibitory Activity


Lyciumin B (CAS 125756-66-3) is a naturally occurring cyclic octapeptide first isolated from the root bark of Lycium chinense (Lycii Radicis Cortex) [1]. It belongs to the class of cyclic peptides and exhibits a unique structural feature: a covalent bridge between the indole N¹ of tryptophan at position 8 and the Cα of glycine at position 4, forming a characteristic macrocycle [1]. Lyciumin B has been identified as an inhibitor of both renin and angiotensin-converting enzyme (ACE) activities, positioning it as a research tool for studies related to the renin-angiotensin system [1].

Why Lyciumin B Cannot Be Substituted by Generic Cyclic Peptides or Other Lycii Cortex Constituents


Lyciumin B possesses a specific structural and functional profile that differentiates it from both its close analog Lyciumin A and from other bioactive compounds co-occurring in Lycii Cortex, such as kukoamines. While Lyciumin A and B share a common cyclic octapeptide scaffold, a single amino acid substitution (tyrosine in Lyciumin A replaced by tryptophan in Lyciumin B) results in markedly divergent inhibitory potencies against renin and ACE [1]. Furthermore, the predominant spermine alkaloids in Lycii Cortex, kukoamines A and B, exhibit a different molecular target profile and mechanism of action, primarily engaging inflammatory pathways and Toll-like receptor signaling . Therefore, simple substitution based on shared botanical origin or broad compound class is scientifically invalid; the precise biological readout depends on the specific molecular entity selected.

Quantitative Differentiation of Lyciumin B: Head-to-Head Comparisons with Lyciumin A and Class-Level Alternatives


Renin Inhibitory Activity: Lyciumin B Demonstrates 1.65-Fold Higher Inhibition Than Lyciumin A at Equivalent Concentration

In a direct head-to-head comparison using the same assay system, Lyciumin B inhibited renin activity by 32% at a concentration of 40 μg/mL, whereas Lyciumin A inhibited renin activity by only 19.4% at the identical concentration [1]. This represents a 65% relative increase in inhibitory potency for Lyciumin B over its closest structural analog.

Renin-angiotensin system Hypertension research Cardiovascular pharmacology

ACE Inhibitory Activity: Lyciumin A Exhibits 15% Higher ACE Inhibition Than Lyciumin B Under Identical Conditions

In a parallel assay, Lyciumin B inhibited ACE activity by 79.0%, whereas Lyciumin A inhibited ACE activity by 90.9% at the same test condition (100 μg/reaction mixture) [1]. This inverse selectivity profile compared to renin inhibition highlights the functional divergence introduced by the single amino acid substitution.

Angiotensin-converting enzyme Hypertension research Enzyme inhibition

Structural Differentiation: Tryptophan-to-Tyrosine Substitution Defines Unique Inhibitory Profile and Physicochemical Properties

Lyciumin B and Lyciumin A are cyclic octapeptides that differ by a single amino acid substitution at position 2: Lyciumin B contains tryptophan (Trp), whereas Lyciumin A contains tyrosine (Tyr) [1]. This substitution alters molecular weight (Lyciumin B: 896.94 Da vs. Lyciumin A: 873.9 Da) , introduces an additional indole moiety affecting aromaticity and potential intermolecular interactions, and correlates with the observed divergent enzyme inhibition profiles. Additionally, Lyciumin B is reported to be water-soluble, while Lyciumin A is described as practically insoluble in water .

Cyclic peptide structure Structure-activity relationship Natural product chemistry

Functional Class Differentiation: Lyciumin B vs. Kukoamines – Distinct Target Engagement and Pathway Modulation

Kukoamines A and B, the major bioactive constituents in Lycii Cortex alongside lyciumins, are spermine alkaloids with a distinct molecular target profile. Kukoamine B binds to LPS and CpG DNA with Kd values of 1.23 µM and 0.66 µM, respectively, and exerts anti-inflammatory effects via Toll-like receptor antagonism . In contrast, Lyciumin B's reported activities are primarily directed at the renin-angiotensin system enzymes [1]. In a neuroprotection model, both compound classes inhibited H₂O₂-induced neuronal apoptosis, but the study explicitly noted that kukoamines were more efficacious and potent than the Lycii Cortex extract, implying a primary role for kukoamines in the observed neuroprotection [2].

Natural product pharmacology Target specificity Neuroprotection

Commercial Availability and Purity Specification: Consistent ≥98% HPLC Purity Across Reputable Vendors

Lyciumin B is commercially available from multiple reputable vendors with a minimum purity specification of ≥98% as determined by HPLC [1]. Identity is typically confirmed by MS and NMR [1]. This level of purity is comparable to that of Lyciumin A (also available at ≥98% purity [2]), ensuring that both compounds can be procured with high analytical grade for reproducible research.

Analytical chemistry Quality control Procurement specification

Defined Research Applications for Lyciumin B Based on Quantified Evidence


Renin-Focused Hypertension Research

Lyciumin B is the preferred compound for studies prioritizing renin inhibition within the renin-angiotensin system. Its 32% renin inhibition at 40 μg/mL represents a 65% relative increase in potency compared to Lyciumin A (19.4% inhibition) under identical conditions [1]. This quantitative advantage supports its selection in experimental designs where renin activity modulation is the primary readout.

Structure-Activity Relationship (SAR) Studies of Cyclic Octapeptides

The Trp-for-Tyr substitution between Lyciumin B and Lyciumin A provides a defined molecular pair for investigating how a single aromatic residue change influences enzyme selectivity, binding kinetics, and physicochemical properties [1]. This makes Lyciumin B an essential component in SAR studies aimed at understanding and optimizing cyclic peptide inhibitors of proteases.

Aqueous Assay Systems Requiring Direct Solubility

Based on vendor technical information, Lyciumin B is water-soluble, whereas Lyciumin A is reported as practically insoluble in water . For experiments requiring compound dissolution in aqueous buffers without organic co-solvents (e.g., DMSO), Lyciumin B may offer superior compatibility and reduce solvent-related confounding effects on cellular or enzymatic assays.

Natural Product Reference Standard for Lycii Cortex Phytochemical Profiling

Lyciumin B has been isolated from Lycii Radicis Cortex with a reported yield of 0.01% [1]. As a characteristic cyclic peptide constituent of this botanical material, Lyciumin B serves as a reference standard for LC-MS/MS-based phytochemical profiling and quality control of Lycium chinense-derived extracts and formulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lyciumin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.